molecular formula C12H13ClO2 B3168277 (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate CAS No. 92712-56-6

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate

Cat. No.: B3168277
CAS No.: 92712-56-6
M. Wt: 224.68 g/mol
InChI Key: LUNFZANIDVUPOI-VOTSOKGWSA-N
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Description

(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate ( 92712-56-6) is a chemical compound with the molecular formula C 12 H 13 ClO 2 and a molecular weight of 224.68 [ 1 ]. This acrylate ester belongs to a class of compounds characterized by a vinyl group double-bonded to a carbonyl carbon, which makes it a valuable building block in organic synthesis and polymer chemistry [ 6 ]. Acrylate derivatives are of significant research interest due to their diverse applications. They serve as key intermediates in the development of novel bioactive molecules and are fundamental monomers in the production of polymers with properties ranging from transparency and flexibility to toughness [ 6 ]. Recent scientific investigations into structurally similar (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives have highlighted their potential in medicinal chemistry, demonstrating potent activation of the AMPK signaling pathway, which is a key target in metabolic disease research such as for non-alcoholic fatty liver disease (NAFLD) [ 4 ]. This suggests that this compound is a promising scaffold for the synthesis of new therapeutic candidates and for probing biochemical mechanisms. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to handle this material with appropriate safety precautions. For comprehensive handling and storage information, please refer to the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)11(13)8-10/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFZANIDVUPOI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Organic Synthesis Methodologies of Cinnamate Esters

Cinnamate (B1238496) esters, the class of compounds to which (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate belongs, are valuable intermediates and target molecules in organic synthesis. Their preparation is well-established through several classical and modern organic reactions. The synthesis of this compound can be envisioned through these general methodologies, typically starting from 3-chloro-4-methylbenzaldehyde (B1590390) or a related precursor.

Common synthetic routes to cinnamate esters include:

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an ester. google.com For the target molecule, this would involve reacting 3-chloro-4-methylbenzaldehyde with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. orgsyn.org This method is a direct and efficient way to form the acrylate (B77674) carbon skeleton.

Perkin Reaction: The Perkin reaction uses an aromatic aldehyde, an acid anhydride, and the sodium salt of the corresponding acid to produce an α,β-unsaturated carboxylic acid (a cinnamic acid). google.com The resulting (E)-3-(3-chloro-4-methylphenyl)acrylic acid could then undergo Fischer esterification.

Fischer Esterification: This is a standard method for converting a carboxylic acid to an ester. sapub.org If the corresponding cinnamic acid is available, it can be reacted with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to yield the ethyl ester. sapub.orgnsf.gov

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful tools for forming carbon-carbon double bonds with high stereocontrol. The HWE reaction, in particular, is often used to selectively produce (E)-alkenes. The synthesis of the target compound could be achieved by reacting 3-chloro-4-methylbenzaldehyde with a phosphorus ylide or a phosphonate (B1237965) ester, such as ethyl (triphenylphosphoranylidene)acetate or triethyl phosphonoacetate, respectively. chemicalbook.com

These varied synthetic strategies provide chemists with flexibility in accessing this compound and other structurally similar cinnamate esters, allowing for the selection of a route based on starting material availability, desired yield, and stereochemical outcome.

Significance of Substituted Acrylate Derivatives in Chemical Science

Substituted acrylate (B77674) derivatives represent a fundamentally important class of molecules in chemical science due to their versatile reactivity and wide-ranging applications. wikipedia.org These compounds are characterized by the presence of an acrylate functional group (a vinyl group attached to a carbonyl group), which makes them bifunctional and thus susceptible to a variety of chemical transformations. wikipedia.org

The primary significance of acrylates lies in their ability to undergo polymerization. wikipedia.org The vinyl group readily participates in radical, anionic, or cationic polymerization to form polyacrylates. wikipedia.orgtandfonline.com The properties of the resulting polymer can be finely tuned by the nature of the substituents on the acrylate monomer. nih.gov For instance, substituents on the phenyl ring and the ester group of a compound like (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate would influence the polymer's thermal stability, refractive index, and mechanical properties.

Beyond polymer science, substituted acrylates are valuable intermediates in organic synthesis. wikipedia.org

Michael Acceptors: The electron-withdrawing nature of the ester group makes the carbon-carbon double bond "electron-poor," turning the molecule into an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, a key strategy for forming new carbon-carbon and carbon-heteroatom bonds.

Dienophiles: Acrylates can act as dienophiles in Diels-Alder reactions, a powerful method for constructing six-membered rings.

Building Blocks for Heterocycles: The reactive nature of the acrylate moiety makes it a key starting material for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. acs.org

The diverse reactivity and the ability to incorporate various functional groups make substituted acrylates, including aryl-substituted examples like this compound, indispensable tools in materials science and synthetic organic chemistry. nih.govbohrium.com

Stereochemical Principles and E Configuration in Aryl Acrylate Systems

Direct Synthesis Approaches to Aryl Acrylates

Direct methods focus on constructing the aryl acrylate skeleton in a single key step, typically by forming the vinylic bond between the substituted phenyl ring and the acrylate moiety.

Heck Coupling Reactions Utilizing Substituted Phenyl Precursors and Acrylates

The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, specifically the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is highly suitable for synthesizing this compound by coupling an appropriately substituted aryl halide, such as 1-chloro-4-iodo-2-methylbenzene or 4-bromo-2-chloro-1-methylbenzene, with ethyl acrylate. beilstein-journals.org

The catalytic cycle of the Heck reaction generally involves four main steps:

Oxidative Addition: The aryl halide (Ar-X) adds to the palladium(0) catalyst to form a Pd(II) species. nih.gov

Migratory Insertion (Carbopalladation): The alkene (ethyl acrylate) coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the alkene product and a palladium-hydride species. This step typically favors the formation of the more stable trans-(E)-isomer. organic-chemistry.org

Reductive Elimination: The active Pd(0) catalyst is regenerated by the elimination of HX, a process facilitated by a stoichiometric amount of base. nih.gov

A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction. Phosphine-free catalysts have been developed to offer cost-effective and stable alternatives. organic-chemistry.org

Table 1: Representative Conditions for Heck Coupling Reactions

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Ref
Pd(OAc)₂ None K₂CO₃ DMF 100-120 Good to Excellent beilstein-journals.orgsemanticscholar.org
Pd(OAc)₂ PPh₃ Et₃N Acetonitrile 80-100 High beilstein-journals.org
PdCl₂ None NaOAc NMP 135 80-100 uwindsor.ca

This table is illustrative and specific yields depend on the exact substrates and conditions.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-Stereoselectivity

Olefination reactions provide a classic and reliable route to alkenes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly effective for synthesizing (E)-aryl acrylates from the corresponding benzaldehyde. researchgate.net The starting material for these reactions would be 3-chloro-4-methylbenzaldehyde.

Wittig Reaction: This reaction involves the treatment of an aldehyde with a phosphorus ylide (phosphorane). For the synthesis of the target compound, the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is used. The reaction mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. udel.eduwvu.edu Stabilized ylides, such as the one required here, strongly favor the formation of the (E)-isomer, often with excellent stereoselectivity. acs.orgacs.org Solvent-free conditions have also been developed for this transformation, enhancing its environmental friendliness. wvu.eduacs.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorane. wikipedia.org The phosphonate carbanion is generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a base (e.g., NaH, NaOMe, DBU). rsc.orgorganic-chemistry.org This carbanion then reacts with the aldehyde (3-chloro-4-methylbenzaldehyde). A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification. wikipedia.org Like the Wittig reaction with stabilized ylides, the HWE reaction is highly (E)-selective. wikipedia.orgconicet.gov.ar

Table 2: Comparison of Wittig and HWE Reactions for (E)-Aryl Acrylate Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (e.g., (C₆H₅)₃P=CHCO₂Et) Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et)
Byproduct Triphenylphosphine oxide Dialkyl phosphate salt
Byproduct Removal Often requires chromatography Simple aqueous extraction
Reagent Basicity Ylide is less basic Carbanion is more nucleophilic and basic

| Stereoselectivity | High (E)-selectivity with stabilized ylides | Excellent (E)-selectivity |

Knoevenagel Condensation Approaches with Ethyl Acetate Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a C=C bond. scielo.org.mx To synthesize the target acrylate, 3-chloro-4-methylbenzaldehyde would be reacted with an active methylene compound derived from ethyl acetate, such as ethyl cyanoacetate (B8463686). tandfonline.comorganic-chemistry.org

The reaction is typically catalyzed by a base, which can range from simple amines like piperidine (B6355638) to organocatalysts like L-proline or ionic liquids such as diisopropylethylammonium acetate (DIPEAc). scielo.org.mxtandfonline.com The use of greener catalysts and solvent-free conditions has been explored to make the process more environmentally benign. organic-chemistry.orgmdpi.com While the direct condensation with ethyl acetate itself is challenging due to its lower acidity, derivatives like ethyl cyanoacetate or ethyl malonate are commonly used, followed by subsequent chemical modifications if necessary. The reaction generally provides good to excellent yields of the condensed product, predominantly as the (E)-isomer. mdpi.com

Other Palladium-Catalyzed or Transition Metal-Mediated Acrylation Methods

Beyond the classical Heck reaction, other transition-metal-catalyzed methods are available for the synthesis of aryl acrylates. These often involve direct C-H activation, providing an alternative to the use of pre-functionalized aryl halides. diva-portal.org While palladium remains a dominant metal in this field, complexes of other transition metals such as rhodium, nickel, and copper are also employed. researchgate.netnih.gov

For instance, palladium-catalyzed oxidative Heck reactions can couple arylboronic acids with olefins. beilstein-journals.orgnih.gov Another approach involves the direct arylation of C-H bonds, where a directing group may be used to achieve regioselectivity. nih.gov These methods are at the forefront of catalytic research and offer more atom-economical routes by avoiding the synthesis of aryl halides. However, their application to specific substrates like 3-chloro-4-methylbenzene for direct acrylation requires careful optimization of catalysts and reaction conditions. diva-portal.org

Synthesis via Functional Group Interconversions on Related Phenylpropane/Phenylacrylate Scaffolds

An alternative synthetic strategy involves modifying a pre-existing molecule that already contains the basic phenylpropane or phenylacrylate framework. This approach can be advantageous if the starting material is more readily available than the precursors for direct synthesis methods.

Possible functional group interconversion pathways include:

Modification of the Aromatic Ring: One could start with a simpler (E)-ethyl cinnamate (B1238496) derivative, such as (E)-ethyl 3-(4-methylphenyl)acrylate, and introduce the chloro substituent at the 3-position via electrophilic aromatic substitution (chlorination). The directing effects of the alkyl and acrylate groups would need to be carefully considered to achieve the desired regiochemistry.

Modification of Side-Chain Precursors: A related phenylpropane derivative, such as 3-(3-chloro-4-methylphenyl)propanoic acid or its ester, could be synthesized first. The carbon-carbon double bond could then be introduced through various elimination reactions, for example, by α-bromination followed by dehydrobromination. Stereocontrol would be a critical challenge in such an approach to ensure the formation of the (E)-isomer.

Interconversion from Other Acrylates: It is conceivable to synthesize a different acrylate, for example, ethyl α-(bromomethyl)acrylate, and then perform a coupling reaction with an organometallic reagent derived from 3-chloro-4-methylbenzene, although this is a less common approach for this class of compounds. orgsyn.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, as well as for ensuring the process is efficient and scalable. For each of the primary synthetic methods, several parameters can be adjusted. researchgate.net

For Heck coupling reactions , key variables include:

Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand (or lack thereof) can significantly impact activity and stability. uwindsor.caacs.org N-heterocyclic carbene (NHC) ligands have shown high efficiency. ugent.be

Base: Inorganic bases (K₂CO₃, K₃PO₄, NaOAc) are commonly used, and their strength and solubility can affect the rate of catalyst regeneration. uwindsor.ca

Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typical choices as they can dissolve the reactants and stabilize the catalytic species. nih.gov

Temperature: Reactions are often heated (80-140 °C) to ensure a reasonable reaction rate. uwindsor.ca

For Wittig and HWE reactions , optimization focuses on:

Base: The choice of base for deprotonating the phosphonate in the HWE reaction (e.g., NaH, DBU) can influence the reaction rate and stereoselectivity. rsc.org

Solvent: Solvents like THF, CH₂Cl₂, or even deep eutectic solvents can be used. rsc.org Some Wittig reactions can be run solvent-free. acs.org

Temperature: HWE reactions can show temperature-dependent stereoselectivity, with higher temperatures often favoring the (E)-isomer. wikipedia.org

For Knoevenagel condensations , factors to optimize include:

Catalyst: The amount and type of catalyst (e.g., amine, organocatalyst) are critical. scielo.org.mxtandfonline.com

Reaction Conditions: Solvent-free conditions and microwave irradiation have been shown to improve reaction rates and yields. organic-chemistry.org

Water Removal: Removing the water formed during the condensation can drive the reaction to completion.

Table 3: Impact of Parameter Variation on Heck Reaction Yield (Illustrative)

Parameter Varied Condition 1 Yield 1 (%) Condition 2 Yield 2 (%) General Observation
Catalyst Loading 0.5 mol% Pd(OAc)₂ Lower 2 mol% Pd(OAc)₂ Higher Higher catalyst loading generally increases yield up to a point. rsc.org
Base NaHCO₃ Moderate K₂CO₃ High A stronger base often accelerates catalyst regeneration and improves yield. nih.gov
Solvent Toluene Lower DMF Higher Polar aprotic solvents are often superior for the Heck reaction. beilstein-journals.org

| Temperature | 100 °C | Moderate | 130 °C | High | Higher temperatures typically increase reaction rates and yields. nih.gov |

Catalytic Systems and Mechanistic Investigations in this compound Synthesis

The synthesis of this compound and its analogues is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. This method facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. The choice of catalytic system is paramount for achieving high yield, stereoselectivity (favoring the E-isomer), and catalyst efficiency.

Common catalytic systems involve a palladium source, a ligand, a base, and a solvent. Palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are frequently used as catalyst precursors. Ligands, often phosphine-based, play a crucial role in stabilizing the palladium catalyst, influencing its reactivity and selectivity. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands can enhance catalyst activity. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong coordination to the palladium center and promoting high turnover numbers.

Mechanistic investigations reveal that the Heck reaction proceeds through a well-established catalytic cycle. The cycle is generally understood to involve the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-chloro-4-methyl-iodobenzene or -bromobenzene) to form a Pd(II) intermediate. Kinetic studies have shown that the rate of this step is influenced by the nature of the halide, with aryl iodides reacting faster than bromides, which in turn are more reactive than chlorides. researchgate.net

Olefin Coordination and Insertion : The acrylate, in this case, ethyl acrylate, coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the carbons of the double bond (migratory insertion), forming a new carbon-carbon bond. For electron-deficient olefins like acrylates, insertion typically occurs in a 2,1-fashion for electronic reasons. pnas.org This step is often turnover-limiting. researchgate.net

Syn-β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the alkene product and a palladium-hydride species. This step determines the E/Z stereochemistry of the final product, with syn-elimination strongly favoring the formation of the (E)-isomer.

Reductive Elimination : The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.

The interplay between these steps is complex. For example, studies using palladacycles as catalyst precursors suggest they can act as reservoirs for the catalytically active Pd(0) species. acs.org The specific reaction kinetics can depend on the relative concentrations of the reactants; an excess of the alkene can lead to a rapid increase in the Pd(0) concentration, while an excess of the aryl halide may cause the oxidative addition product to be the resting state of the cycle. acs.org

Catalyst System ComponentExampleFunction/ObservationReference
Palladium Source Pd(OAc)₂, Pd/C, PdCl₂(bipy)Precursor to the active Pd(0) catalyst. researchgate.netrsc.orgrsc.org
Ligand Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs)Stabilizes Pd(0); influences activity and selectivity. Excess PPh₃ can inhibit the reaction. researchgate.net
Base Triethylamine (Et₃N), Sodium Acetate (AcONa), Cesium Carbonate (Cs₂CO₃)Neutralizes the hydrogen halide formed during the reaction; facilitates catalyst regeneration. rsc.orgacs.org
Solvent DMF, NMP, Ethanol, WaterSolubilizes reactants and catalyst; can influence reaction rate and catalyst stability. rsc.orgnih.gov

Solvent-Free and Green Chemistry Approaches in Acrylate Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign and sustainable methods for acrylate synthesis, aligning with the principles of green chemistry. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis : One major advancement is the move towards solvent-free reaction conditions. Traditional solvents used in Heck reactions, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are toxic and difficult to dispose of. rsc.org Performing the reaction "neat" or using one of the reactants as the solvent medium can dramatically reduce the environmental impact (E-factor). rsc.org For instance, early work by Heck and Nolley demonstrated the feasibility of phosphine-free, solvent-free conditions, using the base (a hindered amine) as the reaction medium. rsc.org

Enzymatic, solvent-free processes have also been developed for acrylate synthesis. rsc.orgrsc.org For example, lipase (B570770) B from Candida antarctica (CALB) has been used as a biocatalyst in a packed-bed, continuous-flow reactor for the interesterification of ethyl acrylate. rsc.orgrsc.orgrecercat.cat This method operates under mild conditions and allows for the use of starting materials derived from renewable resources. rsc.orgrsc.org

Green Solvents and Alternative Energy Sources : When a solvent is necessary, the focus has shifted to greener alternatives. Water is an ideal green solvent, and aqueous Heck reactions have been successfully developed. rsc.org Other bio-based solvents like glycerol, γ-valerolactone (GVL), and Cyrene have also been employed, offering lower toxicity and better biodegradability. rsc.org

The use of alternative energy sources like microwave irradiation has also been explored to enhance reaction efficiency. nih.gov Microwave heating can significantly shorten reaction times and improve yields, often under milder conditions than conventional heating. nih.gov For example, a green protocol for the Heck reaction using an encapsulated palladium catalyst (Pd EnCat®) in ethanol under microwave irradiation has been shown to be effective for various substrates. nih.gov

Catalyst Recyclability : A key aspect of green chemistry is the development of recyclable catalytic systems to reduce cost and metal waste. Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other materials, are advantageous as they can be easily separated from the reaction mixture and reused. rsc.orgresearchgate.net These catalysts combine the high activity of homogeneous systems with the practical benefits of easy recovery. researchgate.net

Green Chemistry ApproachSpecific Method/CatalystAdvantagesReference
Solvent-Free Conditions Neat reaction (using base as medium)Eliminates solvent waste, reduces toxicity. rsc.org
Biocatalysis Immobilized Lipase B from Candida antarctica (CALB)Mild conditions, solvent-free, uses renewable feedstocks. rsc.orgrsc.org
Green Solvents Water, Ethanol, Glycerol, CyreneLow toxicity, biodegradable, safer alternatives to traditional organic solvents. rsc.orgrsc.orgnih.gov
Alternative Energy Microwave IrradiationShorter reaction times, increased efficiency, milder conditions. nih.gov
Recyclable Catalysts Pd/C, Pd EnCat®Easy separation and reuse, minimizes metal contamination in the product. rsc.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

A ¹H NMR spectrum would provide information on the distinct proton environments in the molecule. The expected signals for this compound would include:

Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), showing a characteristic coupling pattern.

Vinylic Protons: Two doublets for the protons on the acrylate C=C double bond. The large coupling constant (typically >15 Hz) would confirm the (E)- or trans-configuration.

Aromatic Protons: Signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. Their splitting patterns (doublet, doublet of doublets) would depend on their coupling with each other.

Methyl Group (on ring): A singlet for the methyl protons attached to the aromatic ring.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.3 Triplet ~7.1
Ring -CH₃ ~2.4 Singlet N/A
Ethyl -OCH₂- ~4.2 Quartet ~7.1
Vinylic Cα-H ~6.4 Doublet ~16.0
Aromatic H ~7.2-7.5 Multiplet -

¹³C NMR Spectral Analysis: Carbon Environments and Chemical Shift Assignments

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ring -CH₃ ~20
Ethyl -OCH₂- ~60
Vinylic Cα ~118
Aromatic C-H ~127-130
Aromatic C-Cl ~133
Aromatic C-CH₃ ~135
Aromatic C (ipso) ~132
Vinylic Cβ ~143

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would confirm the coupling relationships between protons, for instance, between the ethyl group's -CH₂- and -CH₃ protons, and between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula. The expected molecular formula is C₁₂H₁₃ClO₂. The calculated exact mass would be compared to the measured mass to confirm this formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis

ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). By inducing fragmentation (MS/MS), the characteristic fragmentation pathway can be analyzed to further confirm the structure. Expected fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), loss of ethylene (B1197577) from the ethyl group, and cleavage of the ester group.

Without experimental data, the detailed characterization of this compound remains speculative. The synthesis and subsequent spectroscopic analysis of this compound would be required to provide the definitive data for each of the outlined sections.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits a series of characteristic absorption bands that confirm its structural features, including the α,β-unsaturated ester, the substituted aromatic ring, and the ethyl group.

The molecule's structure is defined by an extensive conjugated system composed of the phenyl ring, the propenoate C=C double bond, and the carbonyl group (C=O). This conjugation significantly influences the position of the carbonyl stretching frequency. Typically, a saturated ester C=O stretch appears around 1735-1750 cm⁻¹. However, in this compound, conjugation delocalizes the π-electrons, which decreases the double-bond character of the carbonyl group and lowers its vibrational energy. Consequently, the C=O stretching band is observed at a lower wavenumber, characteristically in the range of 1700-1720 cm⁻¹. scispace.commdpi.com This band is typically one of the most intense in the spectrum.

The carbon-carbon double bonds give rise to distinct stretching vibrations. The alkene C=C bond of the acrylate moiety, being part of the conjugated system, produces a medium-intensity band around 1630-1640 cm⁻¹. scispace.comnih.gov The aromatic C=C stretching vibrations from the 3-chloro-4-methylphenyl ring typically appear as a set of bands in the 1450-1600 cm⁻¹ region.

The ester functionality is further confirmed by strong C-O stretching vibrations. Two distinct C-O bands are expected: the C-O-C asymmetric stretch (ester ether linkage) typically found between 1250 and 1150 cm⁻¹, and the O-C-C symmetric stretch from the ethyl group, often seen near 1050 cm⁻¹. spectroscopyonline.com

Vibrations involving carbon-hydrogen bonds are also prominent. The C-H stretching of the vinyl group (=C-H) and the aromatic ring appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. mdpi.com In contrast, the aliphatic C-H stretching vibrations of the ethyl and methyl groups are observed just below 3000 cm⁻¹, usually between 2850 and 2980 cm⁻¹. scispace.com

Finally, the presence of the chlorine substituent on the benzene (B151609) ring can be identified by the C-Cl stretching vibration. This bond gives rise to a strong absorption in the lower frequency "fingerprint" region of the spectrum, generally between 760 and 505 cm⁻¹. researchgate.net

The key vibrational frequencies and their assignments for this compound are summarized in the table below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic & Vinylic3100 - 3010Medium
C-H StretchAliphatic (CH₃, CH₂)2980 - 2850Medium
C=O Stretch (Conjugated Ester)α,β-Unsaturated Ester1720 - 1700Strong
C=C Stretch (Alkene)Acrylate Moiety1640 - 1630Medium
C=C Stretch (Aromatic)3-chloro-4-methylphenyl Ring1600 - 1450Medium
C-O-C Asymmetric StretchEster1250 - 1150Strong
C-Cl StretchChloro-substituted Aromatic Ring760 - 505Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption.

The primary chromophore in this compound is the extensive conjugated system that includes the 3-chloro-4-methylphenyl ring, the acrylic C=C double bond, and the carbonyl C=O group. This delocalized π-electron system significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

The main electronic transition responsible for the characteristic strong absorption band is a π → π* transition. youtube.com This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. A much weaker n → π* transition, involving the promotion of a non-bonding electron from one of the oxygen lone pairs to a π* antibonding orbital, may also be present but is often obscured by the more intense π → π* absorption band. truman.edu

The analysis of the UV-Vis spectrum is crucial for confirming the presence and extent of the conjugated π-electron system in the molecule.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

ChromophoreExpected λmax (nm)Type of Electronic Transition
3-(3-chloro-4-methylphenyl)propenoate system (extended conjugated system)290 - 320π → π
Carbonyl Group (C=O)>300 (weak)n → π

Crystallographic and Supramolecular Studies of E Ethyl 3 3 Chloro 4 Methylphenyl Acrylate and Analogues

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemistry

The molecular conformation of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate is expected to be largely defined by the stereochemistry of the acrylate (B77674) moiety and the orientation of the substituted phenyl ring. The "(E)" designation specifies a trans configuration about the C=C double bond of the acrylate group, which is the thermodynamically more stable isomer.

In analogous structures, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the conformation across the C=C bond is observed to be syn-periplanar. researchgate.net The planarity of the acrylate group is a common feature, although some deviation can occur. For instance, in a study of 2-({4-chloro-2-[(E)-2-nitrovinyl]phenoxy}methyl)-3-(2-chlorophenyl)acrylate, the methyl acrylate unit was found to be nearly planar. nih.gov

The orientation of the 3-chloro-4-methylphenyl group relative to the acrylate moiety is determined by the torsion angle around the C(phenyl)-C(acrylate) single bond. Steric and electronic effects of the chloro and methyl substituents will influence this orientation. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance while allowing for potential weak intramolecular interactions.

Interactive Data Table: Selected Torsion Angles in Analogous Acrylate Derivatives

CompoundTorsion Angle (°C)Reference
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate3.2(5) researchgate.net
2-({4-chloro-2-[(E)-2-nitrovinyl]phenoxy}methyl)-3-(2-chlorophenyl)acrylate-5.5(2) to -8.5(2) nih.gov

This table presents representative torsion angles to illustrate the planarity of the acrylate system in related molecules.

Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···O, π-π stacking)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture and influence the physical properties of the solid. For this compound, several types of interactions are expected to be significant.

C-H···O Hydrogen Bonds: These are common interactions in acrylate esters. The carbonyl oxygen of the ester group is a good hydrogen bond acceptor, while various C-H bonds on the phenyl ring and the ethyl group can act as donors. In the crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, molecules are linked into inversion dimers through C-H···O interactions, forming distinct ring motifs. researchgate.net

π-π Stacking: The presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and contribute to the stabilization of the crystal structure. Weak π-π stacking interactions have been observed in the crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, with a centroid-centroid separation of 3.9986 (17) Å. researchgate.net

Other Interactions: Weak C-H···π interactions, where a C-H bond interacts with the π-system of an adjacent phenyl ring, are also plausible. Furthermore, the chlorine atom can participate in halogen bonding or other weak electrostatic interactions.

Polymorphism in Related Acrylate Derivatives and its Characterization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in materials science and pharmaceuticals.

While there is no specific report on the polymorphism of this compound, studies on related cinnamic acid derivatives, which share the phenyl-propenoic acid backbone, indicate a propensity for this phenomenon. For example, 3-fluoro-trans-cinnamic acid exhibits at least two polymorphs, both of which are classified as β-type structures based on their solid-state photoreactivity. acs.orgresearchgate.net Similarly, o-ethoxy-trans-cinnamic acid is known to have three different polymorphs (α, β, and γ) that show different behaviors upon UV irradiation. researchgate.net

The characterization of polymorphs typically involves techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC) to identify phase transitions, and vibrational spectroscopy (FT-IR and Raman).

Influence of Substituents on Solid-State Structures and Intermolecular Forces

The nature and position of substituents on the phenyl ring play a critical role in determining the solid-state structure and the types of intermolecular forces that dominate the crystal packing. The chloro and methyl groups in this compound are expected to have a significant influence.

The "chloro-methyl exchange rule" is a concept in crystal engineering which posits that since chloro and methyl groups have similar volumes, they can often be interchanged in a molecule without significantly altering the crystal structure. ias.ac.inresearchgate.net This is particularly true when crystal stabilization is dominated by dispersive and repulsive interactions (close-packing). However, violations of this rule can occur when directional forces, such as halogen bonding or specific C-H···O interactions involving the methyl group, become important. researchgate.net

The presence of the chloro substituent can introduce directional Cl···Cl or C-H···Cl interactions. The methyl group, being non-polar, primarily influences the packing through steric effects and van der Waals forces. The interplay between the electronic effects of the electron-withdrawing chloro group and the electron-donating methyl group can also affect the charge distribution in the molecule, thereby influencing intermolecular electrostatic interactions.

Studies on substituted quinolines have shown that the size of alkyl chains and the presence of different functional groups can lead to different crystallization mechanisms and supramolecular arrangements. rsc.org This highlights the subtle yet significant role that substituents play in directing the self-assembly of molecules in the solid state.

Computational Chemistry and Theoretical Investigations of E Ethyl 3 3 Chloro 4 Methylphenyl Acrylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. DFT calculations allow for the detailed exploration of the molecule's electronic structure and energetics, providing a fundamental understanding of its properties. Studies on structurally similar compounds, such as other ethyl cinnamate (B1238496) derivatives and molecules containing the 3-chloro-4-methylphenyl moiety, have established the reliability of DFT methods, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), to predict molecular characteristics. nih.govnih.gov

Optimized Molecular Geometry and Energetics

A primary step in any quantum chemical study is the optimization of the molecule's geometry to find its lowest energy conformation. For (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Note: These are representative values based on similar structures and may vary with the specific computational level.)

ParameterPredicted Value
C=C (acrylate) bond length~1.34 Å
C-C (acrylate-phenyl) bond length~1.48 Å
C=O bond length~1.22 Å
C-Cl bond length~1.75 Å
C-C=C-C (dihedral angle)~180°

The total energy calculated for this optimized structure provides a measure of its thermodynamic stability.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily over the electron-rich 3-chloro-4-methylphenyl ring and the adjacent C=C double bond. The LUMO, conversely, is anticipated to be distributed over the electron-deficient ethyl acrylate (B77674) portion, particularly the carbonyl group and the double bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 2: Predicted Electronic Properties for this compound (Note: Values are illustrative and based on DFT calculations of related compounds.)

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the ester group and the chlorine atom, indicating sites susceptible to electrophilic attack. scienceopen.com Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the vinyl group and the methyl group, highlighting potential sites for nucleophilic attack. scienceopen.com

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) and Raman bands. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group (predicted around 1700-1730 cm⁻¹), the C=C stretching of the acrylate backbone (around 1620-1640 cm⁻¹), and various C-H and C-Cl stretching and bending modes. researchgate.net Comparing calculated frequencies with experimental data can confirm the molecular structure and aid in the assignment of spectral bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. The calculated shifts would reflect the electronic environment of each nucleus. For instance, the vinyl protons would appear in the olefinic region of the ¹H NMR spectrum, with their specific shifts influenced by the phenyl ring's substituents. The chemical shifts of the aromatic protons and carbons would be distinct due to the electronic effects of the chloro and methyl groups.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is invaluable for investigating reaction pathways and understanding the mechanisms of chemical transformations. For reactions involving this compound, such as its synthesis (e.g., via Heck or Wittig-type reactions) or subsequent reactions like polymerization or addition, DFT can be used to map out the potential energy surface.

This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides the activation energy barrier for a given reaction step, which determines the reaction rate. For example, in a hypothetical hydrolysis reaction, calculations could model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, identify the tetrahedral intermediate, and calculate the energy barriers for its formation and breakdown. Similarly, theoretical studies on the polymerization of ethyl acrylate have explored the mechanisms of self-initiation, identifying diradical transition states and intermediates. researchgate.net

Conformational Analysis and Potential Energy Surfaces

While the (E)-isomer is generally stable, rotation around single bonds allows for different conformations. Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) by rotating specific dihedral angles. Key rotations would be around the C-C bond connecting the phenyl ring to the acrylate group and the C-O bond of the ethyl ester.

A relaxed PES scan, where the geometry is optimized at each incremental rotation, can identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima). For this compound, the lowest energy conformation is likely one where the phenyl ring and the acrylate C=C bond are coplanar to maximize π-conjugation. Rotational barriers would indicate the energy required to disrupt this planarity. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions in different environments.

Structure-Reactivity Relationships from Theoretical Models

By calculating a range of electronic descriptors, theoretical models can establish quantitative structure-reactivity relationships (QSAR). These descriptors, derived from the electronic structure, quantify aspects of reactivity.

Table 3: Key Quantum Chemical Descriptors for Reactivity Analysis

DescriptorDefinitionSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic character.

Analysis of these descriptors for this compound and its analogs can provide insights into its reactivity profile. For example, the electrophilicity index can predict its susceptibility to attack by nucleophiles. By systematically modifying the substituents on the phenyl ring in silico and calculating these descriptors, one can build a theoretical model that predicts how structural changes will affect the molecule's reactivity, guiding the design of new compounds with desired properties.

Chemical Reactivity and Derivatization of E Ethyl 3 3 Chloro 4 Methylphenyl Acrylate

Reactivity at the Carbon-Carbon Double Bond (e.g., Michael Addition, Hydrogenation, Cycloadditions)

The α,β-unsaturated ester moiety is a key feature of (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate, making the carbon-carbon double bond susceptible to various addition reactions.

Michael Addition: The double bond is an electrophilic center, readily undergoing conjugate addition with nucleophiles in a reaction known as the Michael addition. A range of nucleophiles, including amines, thiols, and carbanions, can be added to the β-position of the acrylate (B77674). For instance, the addition of amines to α,β-unsaturated esters is a well-established method for the synthesis of β-amino esters, which are valuable building blocks in organic synthesis. This reaction can be promoted by various means, including microwave irradiation, which has been shown to decrease reaction times and increase yields. nih.gov

Hydrogenation: The carbon-carbon double bond can be readily reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The result of this reaction is the saturation of the double bond, yielding ethyl 3-(3-chloro-4-methylphenyl)propanoate. This transformation is useful for removing the unsaturation and modifying the electronic and steric properties of the molecule.

Cycloadditions: The double bond can also participate in cycloaddition reactions. For example, in a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the ester group enhances the dienophilic character of the double bond. Additionally, [2+2] cycloadditions can occur under photochemical conditions, leading to the formation of cyclobutane derivatives.

Table 1: Potential Reactions at the Carbon-Carbon Double Bond

Reaction Type Reagents and Conditions Product Type
Michael Addition Nucleophile (e.g., R₂NH), optional catalyst, solvent β-substituted propanoate
Hydrogenation H₂, Pd/C or PtO₂ catalyst, solvent Saturated propanoate
Diels-Alder Cycloaddition Conjugated diene, heat or Lewis acid catalyst Cyclohexene derivative
[2+2] Photocycloaddition Alkene, UV light Cyclobutane derivative

Transformations of the Ester Group (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group of this compound is another key site for chemical modification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(3-chloro-4-methylphenyl)acrylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is usually performed with a strong acid in the presence of water.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is often used to introduce different alkyl or aryl groups into the ester functionality, thereby modifying the compound's properties such as solubility or volatility.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically slower than hydrolysis and may require heating or the use of a catalyst. The resulting amides are generally more stable than the corresponding esters and can serve as important intermediates in the synthesis of more complex molecules.

Table 2: Transformations of the Ester Functional Group

Reaction Type Reagents and Conditions Product Type

Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Halogenation, Cross-Coupling Reactions)

The 3-chloro-4-methylphenyl ring can undergo various substitution reactions, allowing for the introduction of additional functional groups. The existing chloro and methyl groups on the ring direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution (EAS): EAS reactions are a fundamental way to introduce substituents onto an aromatic ring. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com The chloro group is a deactivating but ortho-, para-director, while the methyl group is an activating ortho-, para-director. The positions open for substitution are ortho and meta to the acrylate group. Common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Halogenation: Further halogenation of the aromatic ring can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) for bromination, or Cl₂ with a Lewis acid (e.g., AlCl₃) for further chlorination. youtube.com The position of the new halogen will be directed by the existing substituents.

Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid could be used to form a biaryl structure. rsc.org

Derivatization Strategies for Synthetic Diversification and Analytical Enhancement

The multiple reactive sites on this compound allow for extensive derivatization to create a library of compounds with diverse structures and properties. For instance, a combination of the reactions described above can be used. The ester could first be hydrolyzed to the carboxylic acid, which could then be coupled with a variety of amines to form a series of amides. Subsequently, the aromatic ring could be further functionalized via electrophilic substitution.

For analytical purposes, derivatization can be used to enhance detectability. For example, introducing a fluorescent tag via reaction at the ester or aromatic ring could facilitate detection in biological or environmental samples.

Studies of Reaction Kinetics and Thermodynamics for Transformations involving this compound

Currently, there is a lack of specific studies on the reaction kinetics and thermodynamics for transformations involving this compound in the public domain. However, the kinetics of similar reactions, such as the Michael addition of amines to α,β-unsaturated esters, have been investigated. nih.gov Such studies provide insights into the reaction mechanisms and the factors that influence reaction rates, such as solvent effects, catalyst choice, and temperature. Thermodynamic data would be valuable for understanding the position of equilibrium and the feasibility of various transformations.

Applications in Advanced Materials and Organic Synthesis

Role as a Monomer in Polymer Chemistry

As a derivative of acrylic acid, (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate possesses a reactive double bond that can participate in polymerization reactions. This characteristic allows for its use in the creation of novel polymers with tailored properties, influenced by the presence of the chloro and methyl substituents on the phenyl ring.

While specific homopolymerization studies on this compound are not extensively documented in the available literature, the polymerization behavior of structurally similar α-alkylacrylic esters has been investigated. For instance, studies on esters such as α-ethyl-, α-n-propyl-, α-phenyl-, and α-benzylacrylate have shown that they can undergo slow polymerization with radical initiators to form low molecular weight polymers. lookchem.com Additionally, these and other analogs like α-n-butylacrylate have demonstrated more rapid anionic polymerization at low temperatures, yielding high polymers in good yields. lookchem.com The presence of bulky substituents, such as α-isopropyl or α-cyclohexyl groups, has been found to inhibit both radical and anionic polymerization. lookchem.com Based on these findings, it can be inferred that this compound could potentially undergo homopolymerization, although its reactivity would be influenced by the electronic and steric effects of the 3-chloro-4-methylphenyl group.

The copolymerization of substituted phenylacrylates with common vinyl monomers represents a viable strategy for modifying the properties of commercial polymers. Research on compounds structurally related to this compound, such as alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, has demonstrated their successful copolymerization with vinyl acetate (B1210297) using radical initiation. researchgate.net These studies indicate that the incorporation of such substituted monomers can significantly alter the thermal behavior of the resulting copolymers. researchgate.net

Below is a table summarizing the copolymerization of related substituted acrylates with vinyl monomers:

Comonomer 1Comonomer 2InitiatorSolventResulting Copolymer
Alkyl Ring-Substituted Ethyl 2-cyano-3-phenyl-2-propenoateVinyl AcetateABCNTolueneCopolymers with weight-average molecular masses of 20 to 70 kD
4-maleimidobenzanilideEthyl Acrylate (B77674)AIBNTHFCopolymers with varying compositions based on feed ratios
4-maleimidobenzanilideButyl AcrylateAIBNTHFCopolymers with initial decomposition temperatures in the range of 310 to 365°C

This table presents data for compounds structurally related to this compound to illustrate the potential for copolymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org The application of RAFT to cinnamic derivatives, which share structural similarities with this compound, has been explored. acs.org These studies have shown that while cinnamic monomers exhibit low monomer reactivity ratios, they can be incorporated into copolymers with vinyl monomers like methyl acrylate and styrene. acs.org The use of controlled radical polymerization techniques such as RAFT allows for the synthesis of copolymers with well-defined compositions and architectures. acs.org

The capping of "living" poly(methyl methacrylate) prepared by RAFT with cinnamate (B1238496) esters has been shown to be essentially quantitative, demonstrating the utility of these molecules in creating polymers with specific end-group functionalities. mdpi.com This suggests that this compound could potentially be utilized in RAFT polymerization, either as a comonomer or as a capping agent, to produce well-defined polymeric structures. The microstructure of such copolymers can be analyzed using techniques like NMR spectroscopy to understand the sequence distribution of the monomer units.

Intermediacy in Complex Organic Molecule Synthesis

The array of functional groups in this compound, including an ester, an alkene, and an aromatic ring, makes it a versatile intermediate for the synthesis of more complex organic molecules.

Acrylate derivatives are widely recognized as valuable precursors for the synthesis of various heterocyclic compounds. For instance, the [3+2] cycloaddition reaction of N-tosylhydrazones with alkenes is a well-established method for generating pyrazolines and pyrazoles. researchgate.net A transition-metal-free, three-component reaction involving aryl aldehydes, ethyl acrylate, and N-tosylhydrazones has been developed for the tunable synthesis of trisubstituted and disubstituted pyrazoles. rsc.org This reaction proceeds through a nucleophilic addition of the hydrazone to the acrylate, followed by intramolecular C-N bond formation. rsc.org Another approach involves the synthesis of pyrazoles from sulfonyl hydrazones and benzyl (B1604629) acrylate under transition-metal-free conditions. rsc.org

Similarly, pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds, can be synthesized from precursors containing the acrylate scaffold. nih.govbu.edu.egnih.govorientjchem.org The synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg Given these established synthetic routes, this compound could serve as a valuable building block for the synthesis of novel pyrazole (B372694) and pyrimidine derivatives bearing the 3-chloro-4-methylphenyl substituent.

The reactivity of the acrylate moiety in this compound allows for its use in a variety of carbon-carbon bond-forming reactions, making it a useful precursor for the construction of complex chemical scaffolds. As a good Michael acceptor, it can react with a range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com Furthermore, multicomponent reactions involving alkyl acrylates, aldehydes, and dialkyl malonates have been developed to create highly functionalized molecules in a single step. nih.gov

The cinnamate structure, which is closely related to this compound, is a key component in many natural products and biologically active molecules. nih.gov The ability to perform selective C-H bond functionalization on the arene ring of cinnamate derivatives opens up further avenues for creating diverse and complex molecular architectures. nih.gov These synthetic strategies highlight the potential of this compound as a versatile precursor in the rational design and synthesis of complex chemical scaffolds for various applications.

Applications in Functional Materials Research

While direct applications of This compound in functional materials are not extensively documented in dedicated studies, its structural characteristics as a substituted cinnamate ester suggest significant potential as a precursor for specialized polymers and in the development of optoelectronic materials. Research into analogous compounds provides a strong basis for inferring its prospective utility in these advanced applications.

Substituted phenyl acrylates and cinnamic acid derivatives are recognized for their capacity to be polymerized or co-polymerized to create functional polymer supports and materials with tailored properties. capes.gov.brresearchgate.net The presence of the acrylate group in This compound allows it to undergo polymerization, potentially leading to the formation of novel polymers. The substituents on the phenyl ring, a chloro group and a methyl group, would influence the physical and chemical properties of the resulting polymer, such as its refractive index, thermal stability, and solubility. These characteristics are crucial for applications in optoelectronics.

A significant area of application for cinnamate-containing polymers is in photo-cross-linkable systems. elsevierpure.com The carbon-carbon double bond in the acrylate moiety, particularly when part of a cinnamate structure, can undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light. This process can be used to create cross-linked polymer networks, which are essential for the fabrication of various optoelectronic devices. Such photo-cross-linkable polymers can be used to create patterned structures, which is a fundamental requirement in the manufacturing of integrated optical circuits and other microelectronic components.

Furthermore, the core structure of This compound is analogous to molecules used as photosensitizers in dye-sensitized solar cells (DSSCs). Cinnamic acid derivatives have been investigated as natural and synthetic dyes in DSSCs. researchgate.netnih.govresearchgate.net These molecules are capable of absorbing light and injecting electrons into a semiconductor material, which is the fundamental principle of DSSC operation. The specific substituents on the phenyl ring of This compound would modulate its absorption spectrum and electrochemical properties, which are key parameters in determining the efficiency of a DSSC. Research on similar compounds indicates that structural modifications can significantly impact the performance of these solar cells. researchgate.net

To illustrate the potential of cinnamate derivatives in DSSCs, the following table summarizes the performance of some related compounds.

Dye Based on Cinnamic Acid DerivativeOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Power Conversion Efficiency (η)
Cinnamic acid dye0.39 V0.19 mA/cm²0.610.39%
Derivatized cinnamic acid dye (HB1)0.48 V0.19 mA/cm²0.610.50%
(2-hydroxynaphthalene 1-ylazo)cinnamic acid---Promising candidate

Note: The data presented is for illustrative purposes based on research on analogous compounds and does not represent the performance of this compound itself. researchgate.netresearchgate.net

Use in Chromatographic Separation Science

The structural motif of a substituted phenyl group, such as the 3-chloro-4-methylphenyl group present in This compound , is of significant interest in the field of chromatographic separation science, particularly in the design of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).

While This compound itself is not a chiral molecule, it can serve as a valuable precursor for the synthesis of chiral selectors. A notable example of a highly effective CSP is cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate). phenomenex.comnih.gov This CSP has demonstrated excellent chiral recognition capabilities for a variety of racemates. The "3-chloro-4-methylphenylcarbamate" moiety, which is the chiral selector, is chemically related to the structure of This compound .

The synthesis of such a CSP typically involves the derivatization of a polysaccharide backbone, such as cellulose, with a chiral selector. In this context, This compound could be chemically modified to introduce a reactive group that would allow it to be covalently bonded to a support material like silica (B1680970) gel or a polymer matrix. For instance, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with a functionalized support. semanticscholar.org

The preparation of CSPs can be broadly categorized into two main strategies: coating and immobilization. nih.gov In the coating method, the chiral selector is physically adsorbed onto the surface of the support material. In the immobilization method, the chiral selector is covalently bonded to the support, which generally results in a more robust and stable CSP. Modern immobilization techniques, such as "click chemistry," offer efficient and reliable ways to attach chiral selectors to a support. nih.gov

The potential pathway for utilizing This compound as a precursor for a CSP could involve the following steps:

Chemical modification of the acrylate to introduce a suitable functional group for attachment (e.g., a hydroxyl or amino group).

Reaction of the modified derivative with a support material (e.g., silica gel) that has been pre-functionalized with a complementary reactive group.

The effectiveness of a CSP is determined by its ability to form transient diastereomeric complexes with the enantiomers of a racemic analyte, leading to different retention times and, thus, separation. The specific substitution pattern on the phenyl ring of the chiral selector plays a crucial role in its chiral recognition ability.

The following table outlines the key components and methods in the preparation of chiral stationary phases, highlighting the potential role of precursors like This compound .

Component/MethodDescriptionRelevance to this compound
Chiral Selector A chiral molecule responsible for enantiomeric recognition.A derivative of the compound could be synthesized to act as a chiral selector.
Support Material An inert matrix, typically silica gel or a polymer, to which the chiral selector is attached.The synthesized chiral selector would be attached to a suitable support.
Coating The chiral selector is physically adsorbed onto the support.A potential method for preparing a CSP from a derivative. nih.gov
Immobilization The chiral selector is covalently bonded to the support.A more robust method that could be employed. nih.gov
Click Chemistry A class of efficient and specific reactions used for immobilization.A modern technique that could be used to attach the chiral selector. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate, and how can stereoselectivity be ensured?

  • Methodology :

  • Mizoroki-Heck Reaction : Employ palladium catalysts (e.g., Pd(OAc)₂) with aryl halides and acrylate esters under inert conditions. Use ortho-substituted aryl halides to enhance stereocontrol via steric effects .
  • Ruthenium-Catalyzed C-H Activation : Utilize [RuCl₂(p-cymene)]₂ with KPF₆ as an additive in water for direct oxidative alkenylation of arenes. This method avoids pre-functionalized substrates and ensures E-selectivity through conjugation stabilization .
  • Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve molecular geometry and confirm E-configuration. Use SHELX software for refinement, particularly SHELXL for small-molecule structures .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR and DEPT-135 to identify acrylate protons (δ ~6.3–7.8 ppm, J = 16 Hz for trans coupling) and aromatic substituents .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with isotopic pattern matching for chlorine .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NOE correlations or shifted NMR peaks) be resolved?

  • Approach :

  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311++G** level) to identify conformational or electronic anomalies .
  • Dynamic Effects : Investigate temperature-dependent NMR for rotameric equilibria in flexible substituents (e.g., ester groups).
  • Crystallographic Validation : Cross-check ambiguous NMR assignments with SCXRD-derived bond lengths and angles .

Q. What strategies address challenges in crystallizing this compound?

  • Crystallization Protocols :

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to optimize polarity. Slow evaporation at 4°C reduces disorder .
  • Disorder Mitigation : For disordered chloro/methyl groups, apply PART instructions in SHELXL and refine occupancy factors .
  • Twinned Data : For overlapping reflections, use TWIN/BASF commands in refinement software .

Q. How can reaction mechanisms for stereoselective synthesis be experimentally validated?

  • Mechanistic Probes :

  • Isotopic Labeling : Introduce deuterium at the β-position of acrylate to track syn vs. anti addition pathways via ²H NMR .
  • Kinetic Studies : Monitor intermediate formation via in situ IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Computational Modeling : Perform DFT (M06-2X/def2-TZVP) to map energy profiles for migratory insertion and β-hydride elimination steps .

Q. What are the implications of substituent electronic effects on the compound’s reactivity in cross-coupling reactions?

  • Electronic Analysis :

  • Hammett Parameters : Correlate reaction rates with σₚ values of substituents. The electron-withdrawing chloro group enhances electrophilicity at the acrylate β-position .
  • Steric Maps : Use molecular docking (e.g., AutoDock Vina) to model steric hindrance from the 4-methyl group on catalyst accessibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 3-(3-chloro-4-methylphenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.